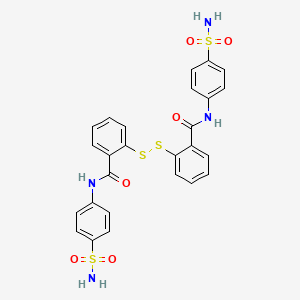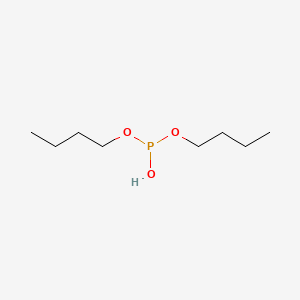![molecular formula C26H50O6 B1670495 2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate CAS No. 10024-58-5](/img/structure/B1670495.png)
2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate
Overview
Description
2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate is an organic compound with the molecular formula C26H50O6. It is a diester formed from the reaction of triethylene glycol and capric acid. This compound is known for its use as a plasticizer and in the production of various polymers. It is a colorless, odorless, and viscous liquid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate is synthesized through esterification. The reaction involves triethylene glycol and capric acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. The reaction mixture is then purified through distillation to obtain pure triethylene glycol dicaprate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polyvinyl chloride and polystyrene. It is also used as a solvent in various chemical reactions.
Biology: Employed in the formulation of various biological assays and as a component in cell culture media.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and low toxicity.
Industry: Used as a corrosion inhibitor and in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of triethylene glycol dicaprate involves its interaction with various molecular targets. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs.
Comparison with Similar Compounds
Triethylene glycol dioctanoate: Similar in structure but with octanoic acid instead of capric acid.
Diethylene glycol dibutyrate: A shorter glycol chain and different fatty acid.
Polyethylene glycol diesters: Longer glycol chains and varying fatty acids.
Uniqueness: 2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate is unique due to its specific combination of triethylene glycol and capric acid, which provides a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility in organic solvents and compatibility with biological systems.
Properties
CAS No. |
10024-58-5 |
|---|---|
Molecular Formula |
C26H50O6 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate |
InChI |
InChI=1S/C26H50O6/c1-3-5-7-9-11-13-15-17-25(27)31-23-21-29-19-20-30-22-24-32-26(28)18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
KCNIYOMOUYURBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCC |
Appearance |
Solid powder |
Key on ui other cas no. |
10024-58-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Didecanoyltriethylene glycol ester; Triethylene glycol dicaprate; 1,2-Ethanediylbis(oxy-2,1-ethanediyl) didecanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenz[a,h]anthracene](/img/structure/B1670416.png)











